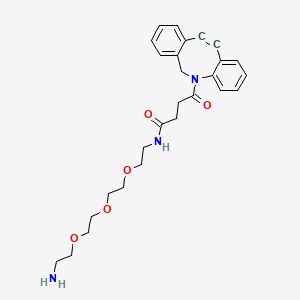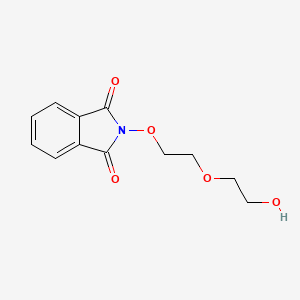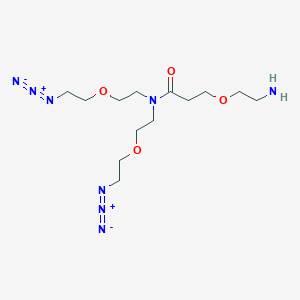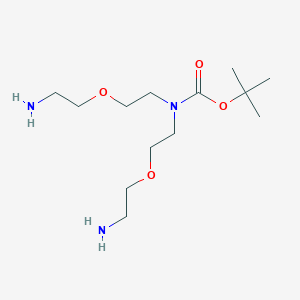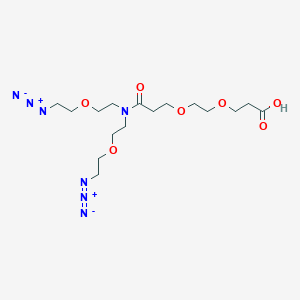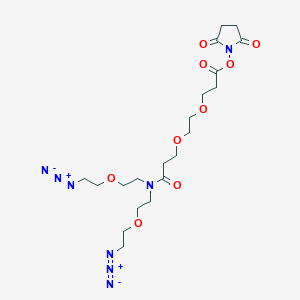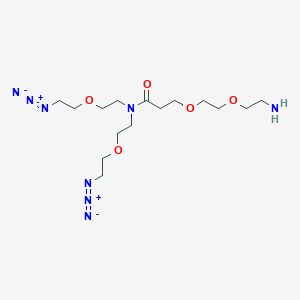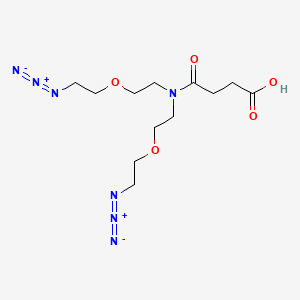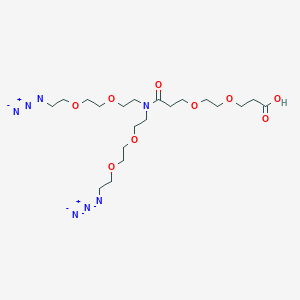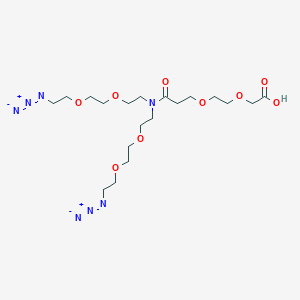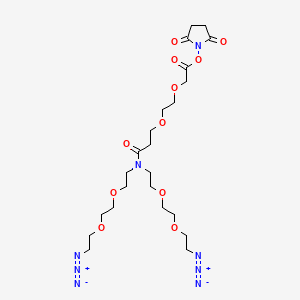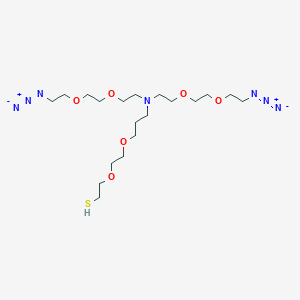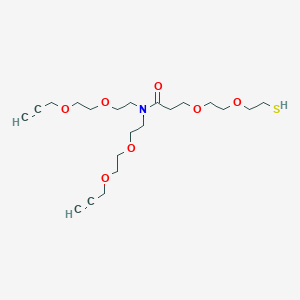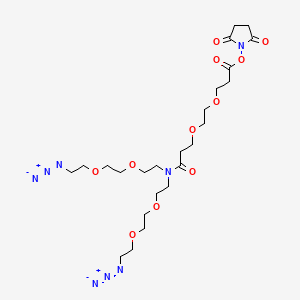
N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester is a branched biotin probe with an azide group and a methyl ester terminal group. The azide group undergoes click chemistry to conjugate alkyne-bearing biomolecules. The methyl group can be easily removed to form a free acid that can be used for bioconjugation with amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester involves the reaction of polyethylene glycol (PEG) derivatives with azide and NHS ester groups. The azide group is introduced through a nucleophilic substitution reaction, where a halogenated PEG derivative reacts with sodium azide. The NHS ester is formed by reacting the PEG derivative with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of high-purity PEG derivatives, followed by sequential reactions to introduce the azide and NHS ester groups. The final product is purified using chromatography techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkyne-bearing compounds in the presence of a copper catalyst to form stable triazole linkages.
Common Reagents and Conditions
Click Chemistry: Copper (I) catalyst, alkyne-bearing compounds, and appropriate solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Aqueous buffers at neutral or slightly basic pH.
Major Products Formed
Click Chemistry: Triazole-linked conjugates.
Hydrolysis: Free acid derivatives that can further react with amines to form amide bonds.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester involves the formation of covalent bonds with target molecules through its reactive azide and NHS ester groups. The azide group participates in click chemistry reactions to form stable triazole linkages with alkyne-bearing compounds. The NHS ester group reacts with amines to form amide bonds, facilitating the conjugation of the compound to various biomolecules and surfaces .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS Ester: A branched PEG linker with a terminal hydroxy group and two propargyl groups, which reacts with azide-bearing compounds via click chemistry.
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic NHS Ester: A similar compound with an ethanoic acid group instead of a propionic acid group.
Uniqueness
N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester is unique due to its specific combination of azide and NHS ester groups, which allows for versatile bioconjugation and click chemistry applications. Its branched structure provides multiple reactive sites, enhancing its utility in complex molecular assemblies and advanced material development .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O11/c25-29-27-5-11-39-17-19-41-13-7-31(8-14-42-20-18-40-12-6-28-30-26)21(33)3-9-37-15-16-38-10-4-24(36)43-32-22(34)1-2-23(32)35/h1-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGBDBSDHGRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
